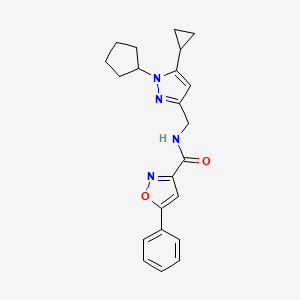

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide

Description

This compound features a pyrazole core substituted with cyclopentyl and cyclopropyl groups at the 1- and 5-positions, respectively, linked via a methyl bridge to a 5-phenylisoxazole-3-carboxamide moiety. The cyclopentyl and cyclopropyl substituents introduce steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-22(19-13-21(28-25-19)16-6-2-1-3-7-16)23-14-17-12-20(15-10-11-15)26(24-17)18-8-4-5-9-18/h1-3,6-7,12-13,15,18H,4-5,8-11,14H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYSKBNOAYDFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 335.4 g/mol

- Functional Groups : Includes isoxazole and pyrazole moieties, which are known for their diverse pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

-

Anti-inflammatory Activity : The compound has been shown to reduce inflammation by:

- Decreasing edema and leukocyte migration.

- Downregulating proinflammatory cytokines such as IL-6 and TNF-α.

- Inhibiting NF-κB activation, a key transcription factor in inflammatory responses.

- Cytotoxic Effects : Preliminary studies suggest that this compound may inhibit specific enzyme pathways associated with cancer cell proliferation. Its structural components allow interaction with biological targets such as kinases or receptors involved in tumor growth .

In Vitro Studies

A series of in vitro assays have been performed to evaluate the biological activity of the compound against various cell lines. Key findings include:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| RKO | 60.70 | Significant inhibition of cell growth |

| PC-3 | 49.79 | High sensitivity to the compound |

| HeLa | 78.72 | Moderate inhibition observed |

These results indicate that the compound exhibits potent cytotoxicity against human cancer cell lines, particularly RKO and PC-3 cells .

Case Studies

-

Study on Anti-inflammatory Properties :

- A study demonstrated that this compound significantly reduced inflammatory markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Cytotoxicity Evaluation :

Comparison with Similar Compounds

Key Observations :

Physicochemical and Spectroscopic Properties

- Melting Points: Pyrazole carboxamides with halogen substituents (e.g., 3b and 3d in ) exhibit higher melting points (171–183°C) compared to non-halogenated analogs (123–135°C), likely due to enhanced intermolecular interactions . The target compound’s melting point is unreported but may follow this trend.

- Spectroscopy : The target compound’s ¹H-NMR would show distinct signals for cyclopentyl (δ ~1.5–2.5 ppm) and cyclopropyl (δ ~0.5–1.5 ppm) protons, differing from aryl-substituted analogs (e.g., 3a: δ 7.41–8.12 ppm for phenyl groups) .

Hydrogen Bonding and Crystal Packing

Compounds like 5a–c () and ML327 () utilize amide and hydroxyl groups for hydrogen bonding, critical for crystal packing and target recognition . The target compound’s amide group enables similar interactions, but steric effects from cyclopentyl/cyclopropyl substituents may limit hydrogen-bonding networks compared to less hindered analogs .

Q & A

Q. What are the standard synthetic routes for preparing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide?

The synthesis typically involves multi-step protocols, including condensation reactions and carboxamide coupling. A common approach uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) under ambient conditions. These reagents facilitate the formation of the carboxamide bond between the pyrazole and isoxazole moieties .

Q. What spectroscopic techniques are used to characterize this compound?

Post-synthesis characterization relies on nuclear magnetic resonance (NMR) for structural elucidation (e.g., H-NMR, C-NMR), mass spectrometry (MS) for molecular weight confirmation, and elemental analysis to verify purity. For example, H-NMR signals at δ 2.65–2.66 ppm often indicate methyl groups adjacent to pyrazole rings .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Initial screening may focus on enzyme inhibition assays (e.g., kinase or protease targets) or cytotoxicity evaluations using cell lines. Protocols from analogous pyrazole-carboxamide derivatives suggest using in vitro models with IC determination and dose-response curves .

Advanced Research Questions

Q. How can low yields in carboxamide coupling reactions be optimized?

Low yields may arise from inefficient activation of carboxylic acids. Strategies include:

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may stem from assay variability, compound purity, or off-target effects. Mitigation steps include:

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

SAR analysis requires systematic modification of substituents (e.g., cyclopentyl vs. cycloheptyl groups) and evaluation of bioactivity. Key steps include:

- Synthesizing analogs with varied substituents on the pyrazole and isoxazole rings.

- Using molecular modeling (e.g., DFT calculations or molecular dynamics) to predict steric/electronic effects.

- Correlating in vitro activity data with structural changes to identify pharmacophores .

Methodological Considerations

Q. What solvent systems are optimal for recrystallizing this compound?

Recrystallization in ethanol or ethyl acetate/n-hexane mixtures (e.g., 8:1 v/v) is effective for purifying carboxamide derivatives, as demonstrated in similar pyrazole-based compounds. Slow cooling (1–2°C/min) enhances crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.